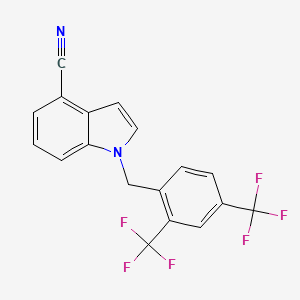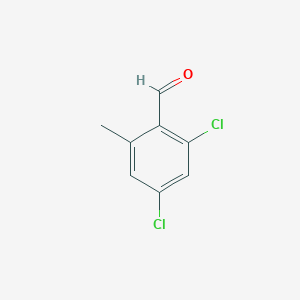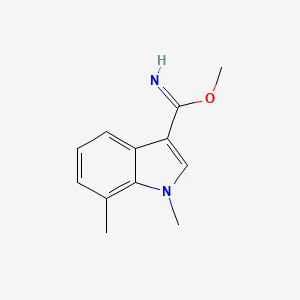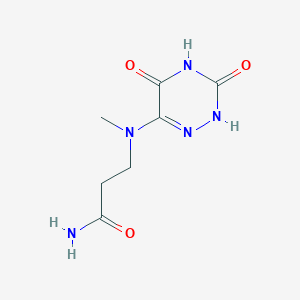
3-((3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)(methyl)amino)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)(methyl)amino)propanamide is a complex organic compound with a molecular formula of C7H10N4O3 This compound is characterized by the presence of a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)(methyl)amino)propanamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a triazine derivative with a suitable amine, followed by further functionalization to introduce the propanamide group. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
3-((3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)(methyl)amino)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various alkyl or acyl groups .
Aplicaciones Científicas De Investigación
3-((3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)(methyl)amino)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-((3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)(methyl)amino)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The pathways involved can include signal transduction cascades or metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoic acid
- 3-(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoate
- 3-(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propionamide
Uniqueness
3-((3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)(methyl)amino)propanamide is unique due to the presence of the methylamino group attached to the triazine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and mechanisms of action .
Propiedades
Fórmula molecular |
C7H11N5O3 |
|---|---|
Peso molecular |
213.19 g/mol |
Nombre IUPAC |
3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)-methylamino]propanamide |
InChI |
InChI=1S/C7H11N5O3/c1-12(3-2-4(8)13)5-6(14)9-7(15)11-10-5/h2-3H2,1H3,(H2,8,13)(H2,9,11,14,15) |
Clave InChI |
KZPNOCCEGDEIIT-UHFFFAOYSA-N |
SMILES canónico |
CN(CCC(=O)N)C1=NNC(=O)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


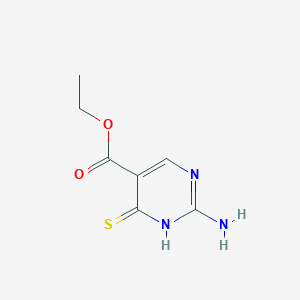
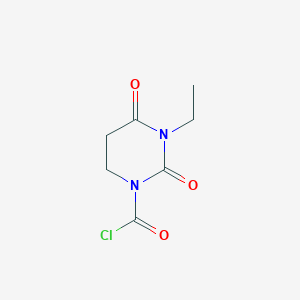
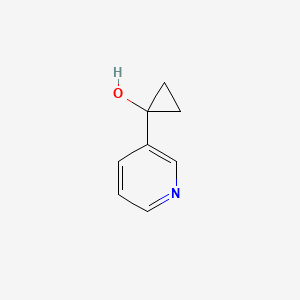
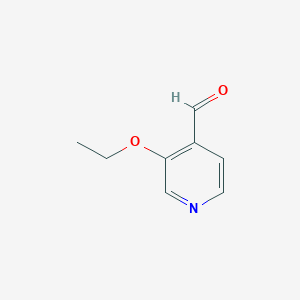
![2-Bromo-5-(4-methoxybenzyl)-5,7,8,9-tetrahydropyrimido[2,1-b]purin-4(1H)-one](/img/structure/B13099785.png)
![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-3'-O-[(1,1-dimethylethyl)diphenylsilyl]Adenosine](/img/structure/B13099792.png)
![5-Ethyl-6-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13099800.png)
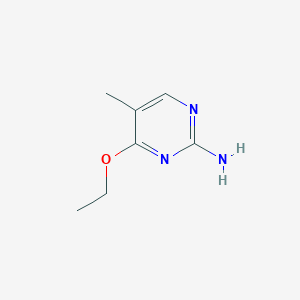
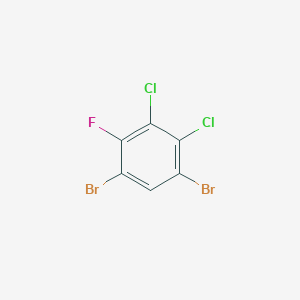
![[1,2,3]Triazolo[1,5-A]pyridine-3-carbonyl chloride](/img/structure/B13099831.png)
![9-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol](/img/structure/B13099841.png)
